Lipophilicity (LogP) Comparison
The calculated logP of Fmoc-His-OMe is 3.45 . This places it in an intermediate lipophilicity window that is distinctly different from the more lipophilic Fmoc-His(Trt)-OH (logP 7.65) [1] and the considerably more hydrophilic Boc-His-OMe (logP 1.41) . The ~4.2 log unit differential relative to Fmoc-His(Trt)-OH translates to a >10,000‑fold difference in octanol/water partition coefficient, directly impacting chromatographic retention, DMSO stock homogeneity, and compatibility with aqueous reaction media. The ~2 log unit difference versus Boc-His-OMe similarly alters reversed‑phase HPLC behavior and solvent selection for coupling reactions.
vs Fmoc-His(Trt)-OH: 7.65
vs Boc-His-OMe: 1.41
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 3.45 |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: 7.65; Boc-His-OMe: 1.41 |
| Quantified Difference | ΔlogP = −4.20 (vs. Fmoc-His(Trt)-OH); ΔlogP = +2.04 (vs. Boc-His-OMe) |
| Conditions | In silico predicted values using standardized fragment‑based algorithms; data sourced from ChemSrc, ChemHui, and InvivoChem respectively. |
Why This Matters
Procurement teams selecting a His building block for aqueous‑compatible SPPS or solution‑phase fragment condensation should prefer Fmoc-His-OMe over Fmoc-His(Trt)-OH when excessive lipophilicity causes precipitation or poor mass transfer, and over Boc-His-OMe when stronger organic‑solvent solubility is needed.
- [1] ChemHui. Fmoc-His(Trt)-OH – Physicochemical Properties. LogP = 7.64860. http://www.chemhui.com (accessed 2026-05-07). View Source
